2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms an essential part of the isoquinoline alkaloids family. These compounds are known for their diverse biological activities and are widely distributed in nature . The nitroso group in this compound adds unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the nitrosation of 1,2,3,4-tetrahydroisoquinolin-6-ol using nitrosating agents under controlled conditions . The reaction conditions often require acidic or neutral pH to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This can result in the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6-Hydroxytetrahydroisoquinoline: A hydroxylated derivative with distinct chemical properties.
2-Nitro-1,2,3,4-tetrahydroisoquinoline: An oxidized form with different reactivity and applications.
Uniqueness
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of the nitroso group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-nitroso-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C9H10N2O2/c12-9-2-1-8-6-11(10-13)4-3-7(8)5-9/h1-2,5,12H,3-4,6H2 |
InChI Key |
OONFMUOHFJQHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)N=O |
Origin of Product |
United States |
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